molecular formula C24H30N2O5S2 B12145163 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12145163
M. Wt: 490.6 g/mol
InChI Key: YGEAEJNUKIWJMJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a trimethylphenoxyacetyl group, and a tetrahydrobenzothiophene carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    Attachment of the trimethylphenoxyacetyl group: This step involves the acylation of the dioxidotetrahydrothiophene intermediate with 2,4,6-trimethylphenoxyacetyl chloride in the presence of a base like triethylamine.

    Formation of the tetrahydrobenzothiophene carboxamide: This can be synthesized through a cyclization reaction involving appropriate precursors, followed by amidation with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions might target the carbonyl groups or the sulfur atom, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acylating agents: Acyl chlorides, anhydrides.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound might exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in treating diseases or conditions that involve specific molecular pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor modulation: It could interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares structural similarities with other thiophene-based compounds and benzothiophene derivatives.
  • Compounds like 2,4,6-trimethylphenoxyacetic acid and tetrahydrothiophene derivatives are structurally related and might exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its combination of a dioxidotetrahydrothiophene ring with a trimethylphenoxyacetyl group and a tetrahydrobenzothiophene carboxamide moiety. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H30N2O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H30N2O5S2/c1-14-10-15(2)22(16(3)11-14)31-12-20(27)26-24-21(18-6-4-5-7-19(18)32-24)23(28)25-17-8-9-33(29,30)13-17/h10-11,17H,4-9,12-13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

YGEAEJNUKIWJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4)C

Origin of Product

United States

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